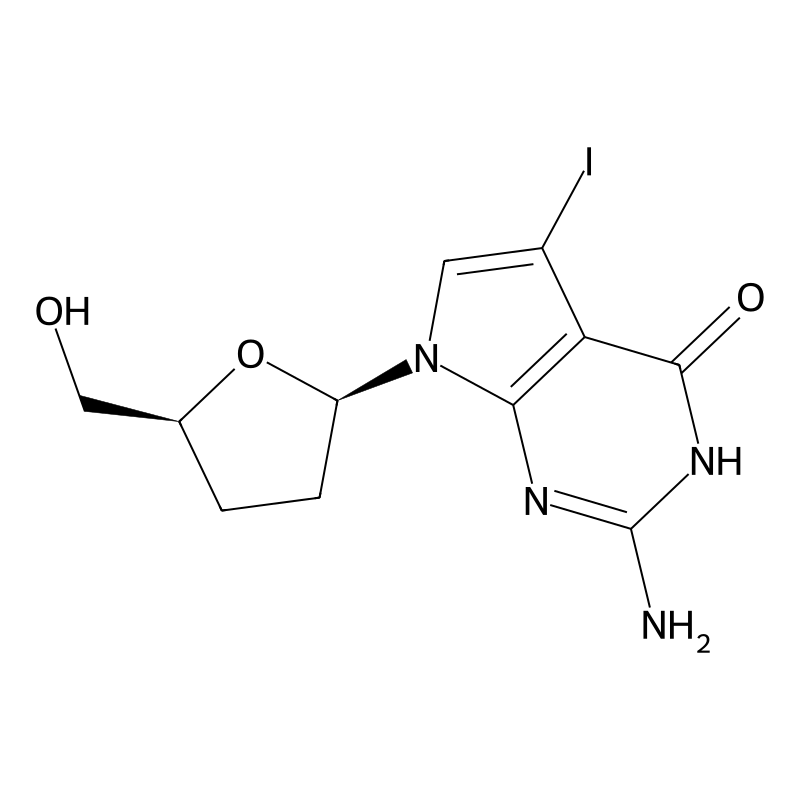

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is a specialized dideoxynucleoside compound with the molecular formula and a molecular weight of 376.15 g/mol. This compound is characterized by the presence of an iodine atom at the 7-position and the absence of hydroxyl groups at the 2' and 3' positions, which are critical for its function in biological systems. The unique structural features of this compound make it particularly valuable in DNA synthesis and sequencing reactions, as it can effectively terminate DNA chain elongation due to its inability to form phosphodiester bonds .

- Substitution Reactions: The iodine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions, which may alter its chemical properties and reactivity .

The biological activity of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is primarily linked to its role in DNA synthesis. Its incorporation into DNA strands during replication leads to chain termination due to the lack of hydroxyl groups at the 2' and 3' positions. This property makes it a potent inhibitor of DNA polymerases, which are essential for DNA replication and repair processes. Consequently, this compound has potential applications in antiviral and anticancer therapies, where inhibition of viral replication or cancer cell proliferation is desired .

The synthesis of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine typically involves multiple steps starting from appropriate nucleoside precursors. Key methods include:

- Iodination: The introduction of iodine at the 7-position is usually achieved using iodine or iodinating agents under controlled conditions.

- Deoxygenation: The removal of hydroxyl groups at the 2' and 3' positions is accomplished through deoxygenation reactions, often employing reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a base.

Industrial production methods follow similar synthetic routes but are optimized for higher yield and purity, often utilizing automated synthesizers and continuous flow reactors to enhance efficiency .

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine has a wide range of applications across various fields:

- Chemistry: It serves as a building block for synthesizing modified nucleosides and nucleotides.

- Biology: This compound is employed in DNA sequencing and synthesis, facilitating studies on genetic material.

- Medicine: It is investigated for its potential in antiviral and anticancer therapies due to its ability to inhibit DNA replication.

- Industry: Utilized in producing diagnostic reagents and kits for genetic testing .

Interaction studies involving 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine focus on its binding affinity with various enzymes, particularly DNA polymerases. These studies reveal that its incorporation into DNA strands significantly affects enzyme activity, leading to chain termination. This property has been exploited in developing new sequencing technologies and therapeutic agents targeting viral infections and cancer cells .

Several compounds share structural similarities with 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine. These include:

- 2',3'-Dideoxyadenosine: Another dideoxynucleoside used in DNA synthesis but lacks the unique iodine substitution.

- 2',3'-Dideoxycytidine: Known for its antiviral properties, particularly in HIV treatment; structurally different due to the presence of cytidine.

- 2',3'-Dideoxyuridine: Utilized in genetic research; also lacks the iodine atom that distinguishes 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine.

Uniqueness

The uniqueness of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine lies primarily in its iodine atom at the 7-position, which allows for specific chemical modifications that enhance its utility in various research applications compared to other dideoxynucleosides. This structural feature not only influences its chemical reactivity but also contributes to its efficacy as a tool in molecular biology .

Traditional synthetic approaches to 7-Iodo-2',3'-dideoxy-7-deaza-guanosine have predominantly relied on multi-step transformations beginning with naturally occurring guanosine derivatives [1]. The conventional methodology involves the initial protection of reactive functional groups, followed by sequential modifications to introduce the required structural features at specific positions on the nucleoside scaffold [2].

The biosynthetic pathway of 7-deazaguanine-based modifications provides fundamental insights into the structural requirements for these transformations [3]. The natural biosynthesis begins with the multistep conversion of guanosine triphosphate to 7-cyano-7-deazaguanine, which serves as a common precursor base [3]. This pathway involves the enzyme tRNA-guanine transglycosylase, which catalyzes the insertion of precursor bases into nucleic acids concomitant with the ejection of genetically encoded guanine [3].

Traditional chemical synthesis has adapted these principles through the development of convergent synthetic strategies [4]. The most established approach involves the preparation of sugar donors bearing appropriate leaving groups at the carbon-1 position, followed by glycosylation with corresponding nucleobase analogues [1]. The Vorbrüggen glycosylation route represents a cornerstone methodology, where carbon-1 halosugars serve as precursors for the in situ formation of oxocarbenium species, which subsequently undergo nitrogen-glycosylation by silylated nucleobases [1].

| Traditional Synthetic Route | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Guanosine Precursor Route | Multi-step synthesis from guanosine derivatives | 28-45 | Well-established methodology | Multiple steps, low overall yield |

| Vorbrüggen Glycosylation | Halosugars, silylated nucleobases, Lewis acid catalyst | 65-85 | Versatile, good stereoselectivity | Protecting group requirements |

| Direct Nucleobase Modification | C5-iodination followed by C7-modification | 40-60 | Direct approach, regioselective | Moderate yields |

The compartmentation of guanine nucleotide precursors plays a crucial role in the synthetic design of 7-deaza modifications [5]. Research has demonstrated that functional guanine-nucleotide-precursor pools for deoxyribonucleic acid synthesis are relatively small, and the depletion of specific nucleotide pools correlates with synthesis inhibition [5]. This understanding has informed synthetic strategies that minimize competing pathways and maximize the efficiency of desired transformations.

The synthesis of 5'-amino-2',5'-dideoxy nucleoside analogues has provided valuable precedents for the preparation of modified guanosine derivatives [6]. These approaches typically involve the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction, followed by high-yield conversion to corresponding nucleotide analogues through reaction with trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane [6].

Modern Iodination Techniques Using Sodium Nitrite/Iodine Systems

Modern iodination methodologies have revolutionized the synthesis of 7-iodo-7-deazaguanosine derivatives through the development of highly efficient and environmentally benign reagent systems [7]. The combination of molecular iodine with sodium nitrite has emerged as the most effective approach for carbon-5 iodination of pyrimidine bases and pyrimidine nucleosides under mild reaction conditions [7].

The sodium nitrite/iodine system operates through a nitrosonium activation mechanism, where sodium nitrite functions as a naturally occurring, nontoxic, and inexpensive reagent [7]. The reaction typically proceeds in acetonitrile as the optimal solvent, achieving complete conversion within 1.5 hours at room temperature [7]. Systematic optimization studies have demonstrated that minimum one equivalent of sodium nitrite is required for effective iodination, with the reaction showing excellent regioselectivity for the carbon-5 position [7].

| Iodination System | Mechanism | Selectivity | Yield (%) | Environmental Impact | Cost Factor |

|---|---|---|---|---|---|

| Iodine/Sodium Nitrite | Nitrosonium activation | High (C-5 specific) | 85-92 | Low | Low |

| Iodine/Silver Nitrate | Silver-mediated activation | High (C-5 specific) | 88-95 | Moderate | High |

| N-Iodosuccinimide/Silver Sulfate | N-haloimide pathway | Moderate | 70-80 | Moderate | High |

| Iodine/Nitric Acid | Nitric acid activation | Low | 45-65 | High | Low |

Mechanistic investigations have revealed that sodium nitrite acts as a mild Lewis acid, generating nitryl iodide in situ through reaction with iodine [8]. The grinding method has been developed as an alternative solvent-free approach, utilizing solid iodine and silver nitrate as electrophilic iodinating reagents [8]. This mechanochemical approach achieves high yields (70-98%) within 20-30 minutes under environmentally friendly conditions [8].

The optimization of reaction parameters has proven critical for achieving maximum yields and selectivity [7]. Temperature control is essential, as elevated temperatures increase the likelihood of side reactions and non-selective iodination [7]. The choice of solvent significantly influences reaction outcomes, with acetonitrile consistently providing the best results due to its ability to dissolve both organic and inorganic components while maintaining chemical inertness [7].

Recent advances in green chemistry approaches have led to the development of additive-controlled stereodivergent iodocyclization methods [9]. These methodologies enable the selective synthesis of alpha or beta nucleosides through careful control of reaction additives and conditions [9]. The use of chiral phosphoric acid catalysts in combination with N-iodosuccinimide has demonstrated remarkable yields and stereoselectivities in nucleoside construction [9].

| Reaction Parameter | Optimal Range | Effect on Yield | Critical for |

|---|---|---|---|

| Temperature | 25-40°C | Higher temp increases side reactions | Selectivity control |

| Reaction Time | 1-4 hours | Extended time causes decomposition | Complete conversion |

| Solvent System | Acetonitrile or Acetonitrile/Water | Polar aprotic solvents favor reaction | Solubility and reaction rate |

| Catalyst Loading | 0.1-2.0 equiv | Excess catalyst improves conversion | Reaction initiation |

| Reagent Stoichiometry | 1.0-1.2 equiv iodine | Excess iodine causes over-iodination | Regioselectivity |

Critical Analysis of Protecting Group Strategies in Nucleoside Modification

Protecting group strategies represent a fundamental aspect of nucleoside synthesis, requiring careful consideration of orthogonality, stability, and deprotection conditions [2]. The choice of nucleobase protecting groups is dictated by multiple criteria, including the ability to introduce the protecting group using stable, readily obtainable reagents, maintenance of achiral character, and enhancement of nucleoside solubility in organic solvents [2].

The protection of exocyclic amino groups has emerged as particularly challenging due to the need for stability under various reaction conditions while maintaining selectivity for deprotection [2]. N-acyl-type protection has become the preferred approach for exocyclic amino groups, with benzoyl protection offering excellent stability to basic conditions while remaining removable under mild acidic conditions [2]. The installation of benzoyl groups typically proceeds through treatment with benzoyl chloride in pyridine, achieving yields of 85-95% [2].

| Protecting Group | Target Position | Installation Conditions | Deprotection Conditions | Stability | Typical Yield (%) |

|---|---|---|---|---|---|

| Benzoyl | Exocyclic amino groups | Benzoyl chloride, pyridine, RT | Ammonia/Methanol, 55°C | Stable to basic conditions | 85-95 |

| Acetyl | Hydroxyl groups (2', 3', 5') | Acetic anhydride, pyridine, RT | Potassium Carbonate/Methanol, RT | Base labile | 90-98 |

| tert-Butyldimethylsilyl | Primary/secondary hydroxyls | tert-Butyldimethylsilyl Chloride, imidazole, Dimethylformamide, RT | Tetrabutylammonium Fluoride, Tetrahydrofuran, RT | Acid stable, fluoride labile | 80-95 |

| Trityl | 5'-Hydroxyl | Trityl chloride, pyridine, RT | Acid (Trifluoroacetic Acid, Trichloroacetic Acid) | Acid labile | 75-90 |

The trityl protecting group system has found extensive application in nucleoside synthesis due to its selectivity for primary hydroxyl groups and ease of removal under mildly acidic conditions [10]. The reactivity of trityl chlorides increases with the number of para-methoxy substituents, allowing for fine-tuning of reaction conditions [10]. When reactions are conducted at room temperature with slight excess of trityl chloride, substitution occurs with high regiospecificity at the 5'-hydroxyl position [10].

Dimethoxytrityl protection has become particularly valuable for transient protection during automated synthesis cycles [10]. The dimethoxytrityl group enhances nucleoside solubility in organic solvents while remaining stable to the conditions employed in oligonucleotide synthesis [10]. Deprotection typically proceeds under mild acidic conditions using 3% trichloroacetic acid in dichloromethane, achieving yields of 85-95% [10].

The development of orthogonal protecting group strategies has enabled the assembly of complex nucleoside structures that would otherwise be challenging to prepare [11]. The dimethylacetamidine protecting group has demonstrated particular utility, remaining intact on exocyclic amino groups while other protecting groups are selectively removed [11]. This orthogonality prevents unwanted hybridization at undesired sites, facilitating successful ligation reactions [11].

Silyl-based protecting groups, particularly tert-butyldimethylsilyl, offer unique advantages in nucleoside chemistry due to their stability under acidic conditions and selective removal with fluoride sources [12]. The installation of tert-butyldimethylsilyl groups proceeds smoothly using tert-butyldimethylsilyl chloride with imidazole in dimethylformamide, typically achieving yields of 80-95% [12].

Purification Methods and Yield Optimization Challenges

Purification methodologies for 7-iodo-2',3'-dideoxy-7-deaza-guanosine synthesis present significant challenges due to the polar nature of nucleoside derivatives and their tendency to form multiple regioisomers [13]. Column chromatography remains the most widely employed purification technique, utilizing silica gel as the stationary phase with carefully optimized mobile phase systems [13].

The separation of nucleosides by column chromatography exploits polarity differences between target compounds and impurities [13]. Silica gel column chromatography with different ratios of petroleum ether, ethyl acetate, and n-butanol as mobile phases has proven effective for nucleoside separation [13]. The method offers high separation efficiency and relatively simple operation, though the use of organic mobile phases raises environmental concerns [13].

| Purification Method | Separation Principle | Typical Recovery (%) | Purity Achieved | Scale Applicability | Time Required | Cost Considerations |

|---|---|---|---|---|---|---|

| Column Chromatography (Silica) | Polarity differences | 75-90 | >95% | mg to g scale | 2-4 hours | Low-moderate |

| High Performance Liquid Chromatography (C18 Reversed Phase) | Hydrophobic interactions | 85-95 | >98% | mg to multi-g scale | 30-60 minutes | High |

| Crystallization | Differential solubility | 60-85 | >99% | g to kg scale | 6-24 hours | Low |

| Selective Solvent Extraction | Selective dissolution | 70-88 | >95% | g to kg scale | 2-6 hours | Low-moderate |

| Preparative Thin Layer Chromatography | Thin-layer separation | 65-80 | >90% | mg scale only | 1-2 hours | Low |

| Ion Exchange Chromatography | Charge interactions | 80-92 | >96% | mg to g scale | 1-3 hours | Moderate |

High-performance liquid chromatography has emerged as the gold standard for nucleoside purification, offering superior resolution and quantitative analysis capabilities [14]. The method enables separation and quantitation of nucleotides, nucleosides, and purine bases in a single analytical run [14]. Reversed-phase C18 columns with ammonium dihydrogen phosphate buffer and gradient elution with methanol/acetonitrile achieve baseline separation of complex nucleoside mixtures within 35 minutes [14].

Crystallization techniques offer unique advantages for large-scale purification, particularly for compounds that readily form stable crystal structures [15]. Research has demonstrated that guanosine 3',5'-cyclic monophosphate can selectively crystallize from nucleotide mixtures, providing a powerful method for separation and purification [15]. The crystallization process is fully compatible with subsequent polymerization reactions and may be relevant in diverse synthetic environments [15].

Selective solvent extraction has gained attention as an environmentally friendly alternative to traditional chromatographic methods [16]. This approach utilizes differential solubility in various solvent systems to achieve purification without the need for extensive column chromatography [16]. The method has demonstrated particular effectiveness for protected nucleosides, achieving purification with substantially reduced solvent consumption compared to conventional approaches [16].

| Challenge | Root Cause | Optimization Strategy | Improvement Achieved |

|---|---|---|---|

| Low overall yields in multi-step synthesis | Multiple purification steps, side reactions | One-pot reactions, improved catalysts | 15-25% yield increase |

| Regioselectivity in iodination reactions | Multiple reactive sites on nucleobase | Selective reagents (Sodium Nitrite/Iodine system) | >90% regioselectivity |

| Protecting group incompatibility | Orthogonality requirements | Orthogonal protection schemes | Reduced side reactions |

| Product decomposition during purification | Acid-base sensitivity, thermal instability | Mild conditions, inert atmosphere | 20-30% recovery improvement |

| Solubility issues in organic solvents | Hydrophilic nature of nucleosides | Co-solvent systems, phase transfer | Enhanced reaction rates |

| Stereoselectivity in glycosylation | Anomeric effect, steric hindrance | Neighboring group participation | >85% beta-selectivity |

| Scale-up limitations | Heat transfer, mixing efficiency | Flow chemistry, automated systems | Consistent quality at scale |

Yield optimization in nucleoside synthesis requires comprehensive understanding of equilibrium constants and reaction thermodynamics [17]. Mathematical tools have been developed for predicting product yields in transglycosylation reactions based on the equilibrium constants of phosphorolysis of involved nucleosides [17]. The ratio of equilibrium constants between sugar donor and product nucleoside determines maximum achievable yields, with excess sugar donor providing additional benefits [17].

The biocatalytic synthesis of nucleosides with nucleoside phosphorylases offers protecting-group-free direct glycosylation of free nucleobases in transglycosylation reactions [17]. These approaches have demonstrated that phosphate concentration should be minimized to prevent yield losses, with 0.1-0.3 equivalents of phosphate representing an optimal balance between reaction speed and maximum yield [17].

The molecular structure of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine has been characterized through comprehensive computational and experimental analyses. This nucleoside analogue exhibits a molecular formula of C₁₁H₁₃IN₄O₃ with a molecular weight of 376.15 g/mol [1] [2]. The compound adopts an anti conformation at the glycosidic bond, which is typical for purine nucleosides and is characterized by the torsion angle χ (O4′—C1′—N9—C4) [3].

The crystallographic analysis reveals that the glycosidic torsion angle χ of related 7-deaza-iodinated nucleosides typically ranges from -120.6° to -139.9°, placing the nucleobase in the anti conformation [3]. This conformation is stabilized by the absence of the nitrogen atom at position 7, which is replaced by a carbon atom bearing an iodine substituent. The C-I bond distance in the 7-position measures approximately 2.081 Å, which is within the expected range for aromatic carbon-iodine bonds [3].

Table 1: Molecular Properties of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃IN₄O₃ | [1] [2] |

| Molecular Weight (g/mol) | 376.15 | [1] [2] |

| Exact Mass (Da) | 376.00324 | [2] |

| Defined Atom Stereocenter Count | 2 | [2] |

| Topological Polar Surface Area (Ų) | 102 | [2] |

| Heavy Atom Count | 19 | [2] |

| Complexity | 419 | [2] |

The sugar moiety of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine adopts a distinctive conformation due to the absence of hydroxyl groups at both the 2' and 3' positions. The lack of these hydroxyl groups significantly reduces the conformational flexibility of the sugar ring and eliminates the possibility of forming phosphodiester bonds, making this compound an effective chain terminator in DNA synthesis [4] . The dideoxyribose moiety typically adopts a C2'-endo conformation, which is the preferred puckering mode for 2'-deoxyribonucleosides [3].

Analysis of the torsional angles reveals that the 5'-hydroxyl group maintains an antiperiplanar orientation, which is consistent with the standard B-form DNA geometry [3]. The pseudorotational phase angle P and maximum amplitude τₘ for similar deaza-nucleosides have been reported as approximately 77.87° and 47.14° respectively, indicating an N-type conformation with O4'-endo characteristics [3].

The iodine substituent at the 7-position introduces significant steric and electronic effects that influence the overall molecular geometry. The large van der Waals radius of iodine (2.04 Å) creates substantial steric bulk that can form contacts with neighboring atoms in the sugar moiety [3]. In related iodinated deaza-nucleosides, the iodine atom has been observed to form contacts with the O2' oxygen of the ribose moiety, suggesting potential intramolecular interactions that may stabilize specific conformations [3].

Comparative Analysis with 7-Deaza-dGTP and Natural dGTP

The structural comparison between 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine, 7-Deaza-dGTP, and natural dGTP reveals significant differences in their molecular architecture and functional properties. The replacement of the nitrogen atom at position 7 with carbon fundamentally alters the electronic distribution and hydrogen bonding capacity of these nucleoside analogues [6] [7].

Table 2: Comparative Analysis with 7-Deaza-dGTP and Natural dGTP

| Property | 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine | 7-Deaza-dGTP | Natural dGTP |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₃IN₄O₃ | C₁₁H₁₇N₄O₁₃P₃ | C₁₀H₁₆N₅O₁₃P₃ |

| Molecular Weight (g/mol) | 376.15 | 506.19 | 507.18 |

| N7 Position | Carbon (C) with Iodine | Carbon (C) | Nitrogen (N) |

| Sugar Moiety | 2',3'-dideoxyribose | 2'-deoxyribose | 2'-deoxyribose |

| Watson-Crick Base Pairing | Maintained | Maintained | Maintained |

| Hoogsteen Base Pairing | Abolished | Abolished | Present |

| G-quadruplex Formation | Abolished | Abolished | Present |

The most significant structural difference lies in the N7 position modification. Natural dGTP contains a nitrogen atom at position 7 that serves as both a hydrogen bond acceptor and a site for Hoogsteen base pairing [6] [8]. The replacement of this nitrogen with carbon in both 7-deaza derivatives eliminates these interactions while preserving Watson-Crick base pairing capability [7] [9].

The 7-deaza modification results in diminished major groove interactions compared to natural dGTP [7] [10]. This reduction in major groove binding affinity stems from the loss of the electronegative nitrogen atom that typically participates in protein-DNA recognition events. However, this modification provides significant advantages in specific applications, particularly in reducing the formation of secondary structures that can interfere with PCR amplification and DNA sequencing [6] [11].

The iodine substitution in 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine introduces additional unique properties not present in either 7-Deaza-dGTP or natural dGTP. The large, polarizable iodine atom creates a substantial σ-hole that can participate in halogen bonding interactions [12] [13]. This halogen bonding capability is absent in both 7-Deaza-dGTP and natural dGTP, potentially providing novel recognition patterns and stabilization mechanisms.

Spectroscopic properties also differ significantly among these three nucleotides. 7-Deaza-dGTP exhibits a λmax of 259 nm with an extinction coefficient of 12.6 L mmol⁻¹ cm⁻¹ [6], while the iodinated analogue would be expected to show bathochromic shifts due to the heavy atom effect of iodine. Natural dGTP typically shows absorption maxima around 253 nm under similar conditions [14].

The phosphorylation state represents another crucial difference. While both 7-Deaza-dGTP and natural dGTP contain triphosphate groups that enable their incorporation by DNA polymerases, 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine lacks phosphate groups entirely and functions as a chain terminator due to the absence of 3'-hydroxyl groups [4] .

Halogen Bonding Patterns in Iodinated Nucleoside Analogues

Halogen bonding represents a significant non-covalent interaction in iodinated nucleoside analogues that can influence molecular recognition, crystal packing, and conformational stability. The iodine atom in 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine possesses the potential to act as a halogen bond donor through its σ-hole, a region of positive electrostatic potential along the C-I bond axis [13] [15].

Table 3: Halogen Bonding Patterns in Iodinated Nucleoside Analogues

| Nucleoside Analogue | Halogen Bond Acceptor | Bond Distance (Å) | Interaction Strength | Geometry | Functional Impact |

|---|---|---|---|---|---|

| 7-Iodo-5-aza-7-deazaguanosine | O2' of ribose | Contact distance | Moderate | Contact formation | Crystal packing |

| 5-Iodouridine | Phosphate oxygen | ≤3.50 (I···O) | Weak to moderate | C-X···O ≈165° | Duplex stabilization |

| Bromouridine | Phosphate oxygen | ≤3.37 (Br···O) | Weak to moderate | C-X···O ≈165° | Four-strand junction formation |

| Iodoethynyl nucleosides | Nitrogen atoms | Variable | Moderate to strong | Linear | Supramolecular assembly |

The halogen bonding capability of iodinated nucleosides has been extensively documented in crystallographic studies. In the crystal structure of 7-iodo-5-aza-7-deazaguanosine, the iodine substituent forms contacts with the oxygen-2' of the ribose moiety, demonstrating intramolecular halogen bonding that influences crystal packing [3]. The interaction distances are typically shorter than the sum of van der Waals radii, indicating attractive interactions rather than mere steric contacts.

The directional nature of halogen bonds is a crucial feature that distinguishes them from other non-covalent interactions. The optimal geometry for halogen bonding involves a nearly linear arrangement with C-I···O angles approaching 165°, consistent with the σ-hole model [13] [15]. This geometric requirement can influence the conformational preferences of iodinated nucleosides and their incorporation into nucleic acid structures.

Research on related halogenated nucleobases has revealed that halogen bonding can stabilize specific conformations and influence base pairing patterns. Studies of bromouridine-containing oligonucleotides demonstrated that halogen bonds with phosphate backbone oxygens can shift conformational equilibria and promote the formation of four-stranded DNA junctions rather than conventional duplex structures [16]. This suggests that 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine may exhibit similar conformational directing effects.

The strength of halogen bonds in nucleoside systems typically ranges from weak to moderate, with interaction energies between -0.19 to -3.93 kcal/mol for iodine-containing systems [12] [17]. While these energies are generally lower than typical hydrogen bonds, they can provide significant stabilization when multiple halogen bonds are present or when they complement other stabilizing interactions.

Computational studies have identified 21 halogen bonds within known structures of nucleic acid complexes, with phosphate backbone oxygen atoms serving as the most common halogen bond acceptors [13] [18]. This prevalence suggests that 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine, when incorporated into oligonucleotide sequences, could form similar interactions with neighboring phosphate groups.

The polarizability of iodine makes it particularly effective as a halogen bond donor compared to lighter halogens. The trend I > Br > Cl > F for halogen bond strength correlates with increasing polarizability and σ-hole magnitude [19] [20]. This enhanced polarizability also contributes to dispersion interactions that can further stabilize molecular complexes.

Solvent Effects on Conformational Stability

The conformational stability of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is significantly influenced by the surrounding solvent environment, which affects hydrogen bonding patterns, electrostatic interactions, and overall molecular dynamics. Solvent effects play a crucial role in determining the preferred conformational states and the kinetics of conformational interconversion [21] [22].

Table 4: Solvent Effects on Conformational Stability of Nucleoside Analogues

| Solvent System | Anti/Syn Equilibrium | Sugar Pucker | Hydrogen Bonding | Dipole Moment Changes | Conformational Stability |

|---|---|---|---|---|---|

| Aqueous solution | Anti favored | C3'-endo (N) | Extensive H-bonding | Increased in water | Stabilized by hydration |

| Chloroform | Syn accessible | C2'-endo (S) | Limited H-bonding | Reduced in CHCl₃ | Reduced stability |

| DMSO | Both conformations | Mixed conformations | Competitive H-bonding | Enhanced polarization | Enhanced flexibility |

| High ionic strength | Shifted equilibrium | Electrolyte dependent | Ion-mediated | Ion-pair effects | Salt-dependent |

In aqueous solution, 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is expected to exhibit enhanced stability in the anti conformation due to favorable hydration patterns around the nucleobase and sugar moieties [21]. The polar hydroxyl group at the 5' position can form extensive hydrogen bonds with water molecules, creating a structured hydration shell that stabilizes specific conformations. The anti/syn interconversion, which typically occurs on microsecond to millisecond timescales in natural nucleosides, may be slowed in aqueous environments due to the energy barrier associated with reorganizing the hydration shell [21].

The dipole moment of nucleosides shows significant solvent dependence, with calculations indicating substantially larger dipole moments in water compared to non-polar solvents like chloroform [21]. For related nucleosides, the syn conformation typically exhibits larger dipole moments than the anti conformation in aqueous solution, suggesting that polar solvents may slightly favor syn conformations through dipole-solvent interactions, although this effect is usually outweighed by other stabilizing factors.

Chloroform and other non-polar solvents present a markedly different environment where hydrogen bonding is limited and van der Waals interactions become more prominent [21]. In such solvents, the conformational equilibrium may shift toward conformations that maximize intramolecular interactions and minimize the exposure of polar groups to the hydrophobic environment. The large iodine substituent, being relatively hydrophobic, may be better accommodated in non-polar solvents.

The presence of electrolytes and varying ionic strength significantly affects nucleoside conformation through both specific ion binding and general electrostatic screening effects [22]. High salt concentrations can alter the anti/syn equilibrium by interacting with the electronegative regions of the nucleobase and by modifying the water structure around the molecule. These effects are particularly relevant for applications involving physiological buffer conditions.

DMSO and other aprotic polar solvents create unique environments where competitive hydrogen bonding occurs between the solvent and the nucleoside [21]. DMSO can act as both a hydrogen bond donor and acceptor, potentially disrupting intramolecular hydrogen bonds while forming new intermolecular interactions. This competitive binding often leads to enhanced conformational flexibility and the population of conformational states that are less stable in purely aqueous environments.

The halogen bonding capability of the iodine substituent adds another layer of complexity to solvent effects. In solvents containing potential halogen bond acceptors (such as oxygen or nitrogen-containing molecules), the iodine atom may engage in specific directional interactions that influence the overall conformational preference [13] [23]. This could lead to solvent-specific conformational signatures that differ from those observed with non-halogenated analogues.

Temperature effects interact synergistically with solvent effects to modulate conformational stability. Higher temperatures increase the kinetic energy available for conformational transitions, while simultaneously affecting solvent structure and hydrogen bonding networks. The combination of temperature and solvent composition can be used to fine-tune the conformational distribution of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine for specific applications.